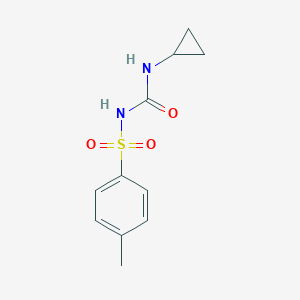

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea

Description

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is a sulfonylurea derivative characterized by a cyclopropyl group attached to the urea nitrogen and a 4-methylphenyl sulfonyl moiety. Sulfonylureas are historically significant as oral hypoglycemic agents, primarily acting by stimulating insulin secretion via inhibition of ATP-sensitive potassium channels in pancreatic β-cells .

Properties

IUPAC Name |

1-cyclopropyl-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8-2-6-10(7-3-8)17(15,16)13-11(14)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYPGUMLOXGEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60907086 | |

| Record name | N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021-39-2 | |

| Record name | NSC41175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamoyl Chloride-Mediated Urea Formation

A widely employed method involves the reaction of 4-methylbenzenesulfonamide with cyclopropylcarbamoyl chloride in the presence of a base. This approach mirrors the synthesis of analogous ureas, such as 1,1-dimethyl-3-(2-phenylethyl)urea.

Procedure :

-

Reagents :

-

4-Methylbenzenesulfonamide (1.0 equiv)

-

Cyclopropylcarbamoyl chloride (1.1 equiv)

-

Triethylamine (1.4 equiv)

-

Dichloromethane (DCM) solvent

-

-

Reaction Conditions :

-

Dissolve 4-methylbenzenesulfonamide and triethylamine in anhydrous DCM.

-

Add cyclopropylcarbamoyl chloride dropwise under nitrogen at 0–5°C.

-

Reflux for 1–2 hours with continuous stirring.

-

-

Workup :

Mechanistic Insight :

The base deprotonates the sulfonamide, enabling nucleophilic attack on the carbamoyl chloride’s carbonyl carbon. Subsequent elimination of HCl forms the urea linkage.

Isocyanate-Based Synthesis

An alternative route employs 4-methylbenzenesulfonyl isocyanate and cyclopropylamine, leveraging the high reactivity of isocyanates with amines.

Procedure :

-

Reagents :

-

4-Methylbenzenesulfonyl isocyanate (1.0 equiv)

-

Cyclopropylamine (1.1 equiv)

-

Tetrahydrofuran (THF) solvent

-

-

Reaction Conditions :

-

Add cyclopropylamine to a THF solution of the isocyanate at 0°C.

-

Stir at room temperature for 4–6 hours.

-

-

Workup :

Mechanistic Insight :

The amine’s nucleophilic nitrogen attacks the electrophilic isocyanate carbon, forming a urea bond without requiring a base.

Carbodiimide Coupling Approach

Modern peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate urea synthesis under mild conditions.

Procedure :

-

Reagents :

-

4-Methylbenzenesulfonamide (1.0 equiv)

-

Cyclopropylamine (1.0 equiv)

-

EDCI (1.2 equiv)

-

Dimethylformamide (DMF) solvent

-

-

Reaction Conditions :

-

Dissolve reagents in DMF and stir at 25°C for 12–24 hours.

-

-

Workup :

Mechanistic Insight :

EDCI activates the sulfonamide’s carbonyl, enabling nucleophilic attack by the amine to form urea.

Yield : ~70–75% (based on thiazole-methylsulfonyl syntheses).

Comparative Analysis of Synthetic Methods

Characterization and Validation

Spectroscopic Data

Melting Point and Purity

Industrial and Academic Relevance

The carbamoyl chloride method is favored in industrial settings due to scalability, while academic labs often opt for EDCI coupling to avoid hazardous reagents. Recent advances in flow chemistry could enhance the isocyanate route’s safety profile .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and chemical processes.

Biology

The compound has been investigated for its biological activity, particularly its interactions with biological targets. Research indicates that it may inhibit specific enzymes or receptors, which could lead to significant biological effects. For instance, studies have shown that similar sulfonamide derivatives exhibit antiproliferative activity against cancer cell lines, suggesting that this compound may also possess anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been evaluated for anti-inflammatory effects and as a possible treatment for various diseases due to its ability to modulate enzyme activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Activity : A study evaluating TASIN analogs showed that modifications in the arylsulfonamide moiety significantly influenced antiproliferative activity against colon cancer cell lines. The structural characteristics of similar compounds suggest that this compound could exhibit comparable effects .

- Enzyme Inhibition : Research on related urea derivatives indicates strong inhibitory effects against enzymes like urease and acetylcholinesterase. These findings imply that this compound may also demonstrate significant enzyme inhibition .

- Antibacterial Properties : Although direct research on this compound's antibacterial efficacy is limited, studies on structurally analogous compounds reveal moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating potential antibacterial applications .

Mechanism of Action

The mechanism of action of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of key sulfonylurea and urea derivatives is summarized below:

¹Estimated based on molecular formula.

Key Observations:

- Cyclopropyl vs.

- Sulfonyl Group Substitutions: The 4-methylphenyl sulfonyl group (electron-donating) reduces acidity compared to chlorpropamide’s p-chlorophenyl sulfonyl (electron-withdrawing), which may lower binding affinity to sulfonylurea receptors (SUR1) .

- Absence of Sulfonyl Group: Compounds like 1-(4-chlorophenyl)-3-(4-methylphenyl)urea lack the sulfonyl moiety critical for SUR1 binding, rendering them pharmacologically distinct .

Biological Activity

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is a compound belonging to the urea class, characterized by its cyclopropyl group and sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

This compound features a unique structure that enhances its pharmacological properties. The sulfonyl group is known to improve the compound's binding affinity to biological targets, which is crucial for its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures exhibit competitive inhibition against enzymes such as aldosterone synthase and aromatase, suggesting that this compound may function similarly.

Potential Targets:

- Aldosterone Synthase : Inhibition could lead to applications in hypertension management.

- Aromatase : Potential use in hormone-sensitive cancers.

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory properties. Compounds with similar sulfonamide structures have shown significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease .

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 2.14 ± 0.003 |

| Urease | Competitive | 1.13 ± 0.003 |

These values indicate strong inhibitory activity compared to standard reference compounds.

Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties. Similar compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Study on Enzyme Inhibition

In a study evaluating the enzyme inhibition of synthesized sulfonamide derivatives, several compounds were assessed for their AChE and urease inhibitory activities. The results indicated that derivatives with structural similarities to this compound displayed promising results, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

Research into the anticancer potential of urea derivatives has highlighted that modifications in the chemical structure can enhance cytotoxicity against cancer cell lines. For instance, studies have shown that related compounds exhibit significant antiproliferative activity against lung carcinoma cells (A549) through mechanisms involving cell cycle arrest and apoptosis induction .

Q & A

Q. What are the standard synthetic protocols for 1-(cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, and how can reaction efficiency be optimized?

The synthesis typically involves sulfonylation of a cyclopropylamine intermediate with 4-methylbenzenesulfonyl chloride. Key steps include:

- Cyclopropane ring formation : Cyclopropane derivatives (e.g., cyclopropylamine) are prepared via [2+1] cycloaddition or other ring-closing strategies under controlled temperatures (e.g., −10°C to room temperature) .

- Sulfonylation : The amine reacts with 4-methylbenzenesulfonyl chloride in polar aprotic solvents (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Reaction efficiency can be improved by adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), solvent choice (acetonitrile enhances solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5–8.0 ppm for aromatic protons) and cyclopropane protons (δ ~0.5–1.5 ppm). ¹⁹F NMR is critical if fluorinated analogs are synthesized .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₂H₁₅N₂O₃S: 279.08 g/mol) with <2 ppm error .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 250 × 4.6 mm, 5 µm) with UV detection at 254 nm assess purity (>98%) .

Advanced Research Questions

Q. What intermediates are formed during the synthesis, and how can their stability be monitored?

Key intermediates include:

- Cyclopropylamine precursor : Monitored via FTIR (N-H stretch at ~3360 cm⁻¹) and LC-MS.

- Sulfonamide intermediate : Detected by TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) and stabilized at low temperatures (−20°C) to prevent decomposition .

- Urea formation : Confirmed by IR (C=O stretch at ~1640 cm⁻¹) and monitored in real-time using in-situ Raman spectroscopy to track reaction progress .

Q. How can impurities be profiled and quantified during scale-up synthesis?

- Impurity identification : Common impurities include des-cyclopropyl analogs (e.g., 3-((4-methylphenyl)sulfonyl)urea) and sulfonic acid byproducts. These are isolated via preparative HPLC (ACN/water + 0.1% TFA) and characterized by HRMS/NMR .

- Quantification : Use HPLC with a calibration curve (0.1–5 µg/mL) for each impurity. Limit of quantification (LOQ) should be ≤0.1% .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

- Kinase inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM to identify off-target effects .

- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination via nonlinear regression .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation over 60 minutes using LC-MS/MS .

Q. How can the compound’s stability under varying storage conditions be assessed?

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) for 4 weeks. Monitor degradation via HPLC and identify products by HRMS .

- Long-term stability : Store at −20°C, 4°C, and 25°C for 12 months. Use ANOVA to compare degradation rates across conditions .

Q. What methodologies validate analytical techniques like HPLC for regulatory compliance?

- Validation parameters : Include specificity (no co-elution with impurities), linearity (R² >0.999), accuracy (98–102% recovery), and precision (RSD <2% for intra-/inter-day assays) .

- Robustness testing : Vary flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2) to ensure method reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.